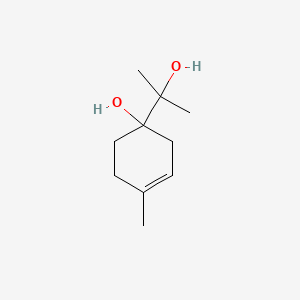
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide is a chemical compound that belongs to the benzofuran family It features a benzofuran core with an amino group at the 4-position, a chloro group at the 5-position, and a carbohydrazide group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide typically involves multiple steps. One common method starts with the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester to form methyl 4-acetamido-2,3-dihydro benzofuran-7-formate. This intermediate is then chlorinated using N-chloro succinimide to yield methyl 4-acetamide amino-5-chloro-7-benzofuran formate. Finally, hydrolysis and purification steps are performed to obtain the pure product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process minimizes the use of organic and inorganic waste solvents, making it more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include N-chloro succinimide for chlorination, triphenylphosphine for cyclization, and various acids and bases for hydrolysis and purification .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination yields methyl 4-acetamide amino-5-chloro-7-benzofuran formate, while hydrolysis produces the final compound, this compound .
科学的研究の応用
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide has several scientific research applications:
作用機序
The mechanism of action of 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide involves its interaction with specific molecular targets. For instance, it can act as a selective 5-HT4 receptor agonist, influencing various biological pathways . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to specific physiological effects .
類似化合物との比較
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound shares a similar core structure but has a carboxylic acid group instead of a carbohydrazide group.
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound is an ester derivative of the benzofuran core.
Prucalopride: A selective 5-HT4 receptor agonist used for treating chronic constipation.
Uniqueness
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carbohydrazide group, in particular, allows for unique interactions with biological targets, making it valuable for medicinal chemistry and biochemical research .
特性
分子式 |
C9H10ClN3O2 |
|---|---|
分子量 |
227.65 g/mol |
IUPAC名 |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-3-5(9(14)13-12)8-4(7(6)11)1-2-15-8/h3H,1-2,11-12H2,(H,13,14) |
InChIキー |
HBCMMXBQESQHQC-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C(=C(C=C2C(=O)NN)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate](/img/structure/B8494964.png)





![6-Nitromethyl-6-vinyl-[1,4]dioxepane](/img/structure/B8494998.png)


![3-phenyl-7H-thieno[2,3-b]pyridin-4-one](/img/structure/B8495017.png)

![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1H-imidazole](/img/structure/B8495027.png)

